molecular formula C13H16N2O2 B2613436 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1155238-81-5

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2613436
CAS No.: 1155238-81-5
M. Wt: 232.283
InChI Key: HPBMSAUODPCENM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. This reaction is carried out by heating the compound with excess methyl iodide in dimethyl sulfoxide (DMSO) in the presence of potassium hydroxide (KOH) . The reaction forms the O-methylated product, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and pyrido[1,2-a]pyrimidinone core play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group at position 3 and hydroxyl group at position 9 differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

3-butyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-6-10-9(2)14-12-11(16)7-5-8-15(12)13(10)17/h5,7-8,16H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBMSAUODPCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2C(=CC=CN2C1=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155238-81-5
Record name 3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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